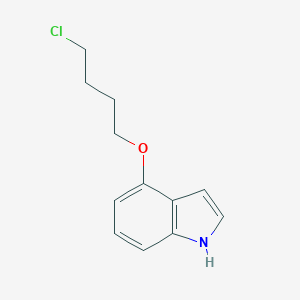
4-(4-chlorobutoxy)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorobutoxy)-1H-indole, also known as this compound, is a useful research compound. Its molecular formula is C12H14ClNO and its molecular weight is 223.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Applications
The biological applications of 4-(4-chlorobutoxy)-1H-indole are primarily linked to its interactions with various receptors and enzymes.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant-like effects by acting on serotonin receptors. The structural modifications in this compound may enhance its affinity for serotonin reuptake inhibitors (SSRIs) and other neuroactive targets.
Antiviral Properties
Indoles have been studied for their antiviral activities, particularly against respiratory syncytial virus (RSV). Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that this compound could also exhibit such properties.
Antitumor Activity
Preliminary studies suggest that indole derivatives can exhibit antitumor activity by modulating signaling pathways involved in cell proliferation and apoptosis. The specific effects of this compound on cancer cell lines need further investigation but show potential based on related compounds.
Case Studies
Several studies have documented the effects of indole derivatives in various biological contexts:
- Study on Antidepressant Mechanisms : A study highlighted the role of indoles in modulating serotonin pathways, showing that derivatives can enhance mood-related behaviors in animal models .
- Antiviral Activity Research : Research demonstrated that certain indole derivatives could inhibit RSV replication effectively, providing a basis for exploring this compound as a potential antiviral agent .
- Antitumor Evaluation : Investigations into the antitumor properties of tricyclic indoles revealed that structural modifications significantly impact their efficacy against cancer cells .
Data Tables
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobutoxy side chain undergoes nucleophilic displacement under basic conditions:
Reaction with Piperazine Derivatives
4-(4-Chlorobutoxy)-1H-indole reacts with 1-(2,3-dichlorophenyl)piperazine hydrochloride in acetonitrile to form 1-(2,3-dichlorophenyl)-4-[4-(3-nitro-4-vinylphenoxy)butyl]piperazine (VII) .
Alkylation via Nickel Catalysis
Nickel-catalyzed C–H alkylation enables direct functionalization of the indole C2 position using alkyl halides :
- Substrate : 1-Pyridin-2-yl-1H-indole + 1-bromo-4-chlorobutane
- Catalyst : (thf)₂NiBr₂ (5 mol%), LiHMDS (2 equiv), toluene, 16 h
- Product : 2-(4-Chlorobutyl)-1-(pyridin-2-yl)-1H-indole
- Yield : 84%
Cyclization Reactions
The chlorobutoxy group participates in intramolecular cyclization to form fused heterocycles:
Hexahydropyrroloindole Formation
Reaction with mesyl chloride (MsCl) and triethylamine in THF produces tricyclic derivatives :
- Product : (3a,8a-cis)-3a-(4-Chlorobutoxy)-1,2,3,3a,8,8a-hexahydro-1-trifluoroacetylpyrrolo[2,3-b]indole
- Yield : 6% (minor product)
Reductive Cyclization
Fe/HCl-mediated reductive cyclization of nitrochalcone intermediates generates 4-indolylquinoline derivatives :
Cross-Coupling Reactions
Palladium-catalyzed carbonylation introduces carbonyl groups at the indole C4 position :
- Substrate : 1-(2,3-Dichlorophenyl)-4-[4-(3-nitro-4-vinylphenoxy)butyl]piperazine
- Conditions : Pd catalyst (1:20–1:1000 molar ratio), CO (0.1–4 MPa), 50–100°C, 10–24 h
- Product : Aripiprazole derivatives
Comparative Reaction Yields
Key Structural Modifications
- Nucleophilic Displacement : The chlorobutoxy chain is replaceable by amines, alcohols, or thiols under SN2 conditions .
- Electrophilic Aromatic Substitution : The indole C3 position reacts preferentially with electrophiles (e.g., nitration, halogenation) .
- Oxidative Functionalization : MnO₂ or DDQ oxidizes the indole NH group to form N-acyl or N-sulfonyl derivatives .
Stability and Reactivity Trends
Properties
CAS No. |
180160-98-9 |
|---|---|
Molecular Formula |
C12H14ClNO |
Molecular Weight |
223.7 g/mol |
IUPAC Name |
4-(4-chlorobutoxy)-1H-indole |
InChI |
InChI=1S/C12H14ClNO/c13-7-1-2-9-15-12-5-3-4-11-10(12)6-8-14-11/h3-6,8,14H,1-2,7,9H2 |
InChI Key |
DBPIEDRTKPMPSN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)OCCCCCl |
Synonyms |
4-(4-chlorobutoxy)-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















